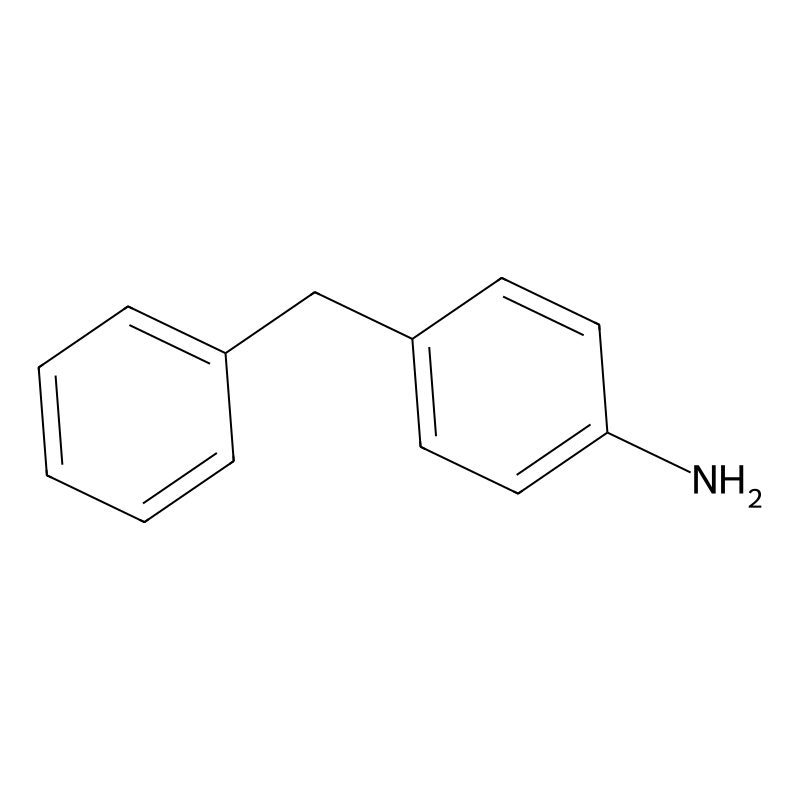

4-Benzylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Some examples of molecules synthesized using 4-Benzylaniline include:

- 2-amino-6-benzylbenzothiazole (SKA-7): This molecule exhibits potential anti-inflammatory and analgesic properties [].

- Ethyl 2-((4-benzylphenylamino)methylen)-malonate: This intermediate is used in the synthesis of heterocyclic compounds with potential biological activities [].

- Bis(4-benzylphenyl)-urea: This molecule finds application in the development of new liquid crystals [].

Researchers can modify 4-Benzylaniline through various chemical reactions to introduce specific functional groups, leading to the formation of targeted molecules with desired properties.

Other Research Applications

While its primary application lies in synthesis, 4-Benzylaniline has been explored in other research areas:

- Studying the interaction of small molecules with proteins: Researchers have utilized 4-Benzylaniline to investigate its binding properties with various proteins, providing insights into protein-ligand interactions [].

- Investigating the role of metal chelation in HIV-1 integrase strand transfer inhibitors: Studies have explored the potential of 4-Benzylaniline as a chelating agent for metals, potentially impacting the activity of HIV-1 integrase inhibitors [].

4-Benzylaniline, also known as 4-Aminodiphenylmethane, is an organic compound with the molecular formula and a molecular weight of 197.25 g/mol. It features a benzyl group attached to the nitrogen of an aniline structure, which is characterized by an amino group (-NH₂) connected to a phenyl ring. The compound is typically presented as a crystalline or powder form and is soluble in organic solvents like ethanol and acetone but less soluble in water. Its structure can be represented as follows:

textC6H5 |C6H5 - C - NH2

4-Benzylaniline is notable for its applications in various

- 4-Benzylaniline is considered harmful if swallowed or absorbed through the skin.

- It can cause skin irritation.

- Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols.

- Hydrochlorination: The interaction of 4-benzylaniline with anhydrous hydrogen chloride can lead to the formation of 4-benzylaniline hydrochloride, which has been studied spectroscopically .

- Formation of Dibenzylaniline: When reacted with benzyl chloride, it can yield dibenzylaniline, demonstrating its reactivity with alkyl halides .

- Substitution Reactions: The amino group in 4-benzylaniline can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic rings.

Research indicates that 4-benzylaniline exhibits various biological activities. It has been studied for its potential anti-cancer properties, particularly in relation to its derivatives that may inhibit tumor growth. Additionally, it has shown antimicrobial activity against certain bacterial strains, making it a candidate for further pharmacological exploration .

There are multiple methods for synthesizing 4-benzylaniline:

- Benzylation of Aniline: A common method involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide or sodium bicarbonate. This reaction typically yields 4-benzylaniline along with by-products that can be filtered out.

- Reduction of Benzylideneaniline: Another approach is the reduction of benzylideneaniline using reducing agents like lithium aluminum hydride or catalytic hydrogenation methods.

- Direct Amination: The direct amination of benzyl halides using ammonia or primary amines under specific conditions can also produce 4-benzylaniline .

4-Benzylaniline has several applications across different fields:

- Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes and pigments used in textiles and printing.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment and antimicrobial formulations.

- Chemical Research: Utilized as a reagent in organic synthesis and chemical research due to its reactive functional groups.

Studies have investigated the interactions between 4-benzylaniline and other compounds, particularly focusing on its hydrochlorination reactions. These studies highlight how 4-benzylaniline can act as a precursor or intermediate in synthesizing more complex molecules . Furthermore, its interactions with biological systems are being explored to assess its potential medicinal properties.

Several compounds share structural similarities with 4-benzylaniline. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzylamine | C6H5-CH2-NH2 | Lacks the phenyl ring on the nitrogen; simpler structure. |

| Aniline | C6H5-NH2 | No benzyl group; only one phenyl ring attached to nitrogen. |

| Dibenzylaniline | C6H5-CH2-NH-C6H5 | Contains two benzyl groups; more sterically hindered. |

| N,N-Dimethylbenzylamine | C6H5-CH2-N(CH3)2 | Contains dimethyl substitution on nitrogen; alters reactivity. |

4-Benzylaniline is unique due to its specific combination of an amino group and a benzyl substituent, allowing for distinct reactivity patterns not found in simpler amines or other substituted anilines.

The classical synthesis of 4-benzylaniline from aniline and benzyl chloride represents one of the most established methodologies for producing this important aromatic amine compound [1]. This nucleophilic substitution reaction involves the direct alkylation of aniline with benzyl chloride under elevated temperature conditions [1]. The traditional approach requires heating the reactants at 160 degrees Celsius, though this reaction can be violent and typically leads to mixture formation rather than selective product formation [1].

The reaction mechanism proceeds through a nucleophilic substitution pathway where the amino group of aniline attacks the benzyl carbon of benzyl chloride, displacing the chloride ion [2]. However, the classical method presents several challenges including the formation of secondary and tertiary amine byproducts [2]. To address these limitations, researchers have developed modified procedures incorporating potassium iodide and potassium carbonate in acetone solvent systems [2].

The modified classical synthesis involves dissolving the appropriate aniline in acetone with potassium iodide and potassium carbonate as additives [2]. The reaction mixture is refluxed while stirring vigorously, and when the temperature reaches 90 degrees Celsius, benzyl bromide is added dropwise over thirty minutes [2]. This modification enhances the reaction rate by generating benzyl iodide in situ, which is a more reactive alkylating agent than benzyl chloride [2].

Table 1: Classical Synthesis Reaction Conditions and Yields

| Method | Temperature (°C) | Solvent | Additives | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Traditional | 160 | None | None | Variable | Mixed products [1] |

| Modified | 90 | Acetone | KI, K₂CO₃ | 48 hours | Improved [2] |

| Reflux conditions | 140-150 | Acetone | KI, K₂CO₃ | >48 hours | Variable [2] |

The isolation of the desired product typically involves column chromatography using silica gel as the stationary phase [2]. The reaction progress can be monitored using thin layer chromatography until the formation of secondary products becomes evident [2]. Following completion, the reaction mixture is filtered and the acetone is evaporated to yield an oil from which the required compound is isolated through chromatographic purification [2].

Amination of Toluene via Cobalt-Based Catalysis

Cobalt-based catalysis represents an innovative approach for the synthesis of N-benzylanilines through the amination of toluene [3]. This methodology offers a cost-effective and promising cascade protocol that directly converts toluene to N-benzylanilines using cobalt-based catalysts [3]. The process represents a significant advancement in sustainable synthesis approaches by utilizing readily available starting materials.

Recent developments have focused on novel supported cobalt nanoparticles as general hydrogen borrowing catalysts for amine preparation [4] [5]. The optimal catalyst is prepared through pyrolysis of templated materials generated in situ by mixing cobalt salts, nitrogen ligands, and colloidal silica, followed by subsequent silica removal [5]. These cobalt materials, designated as Co@NC-T-L where T denotes pyrolysis temperature and L represents the ligand, have demonstrated exceptional performance in N-alkylation reactions [5].

The activities and selectivities of cobalt materials were evaluated for N-alkylation of aniline with benzyl alcohol to prepare N-benzylaniline in the presence of one equivalent of tert-butyl potassium oxide at 140 degrees Celsius for 24 hours in toluene [4] [5]. Among the prepared materials, Co@NC-800-L1 demonstrated the best performance, achieving quantitative yield of the desired product [4] [5]. The comparison of materials prepared at different pyrolysis temperatures revealed 800 degrees Celsius as optimal [4] [5].

Table 2: Cobalt Catalyst Performance Data

| Catalyst Type | Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Co@NC-800-L1 | 140 | Toluene | t-BuOK | 24 | 100 [4] [5] |

| Co nitrate precursor | 140 | Toluene | t-BuOK | 24 | 56 [4] [5] |

| Co@NC-800-L1-SiO₂ | 140 | Toluene | t-BuOK | 24 | 43 [4] [5] |

| Co@NC-800-L1 (base-free) | 140 | Toluene | None | 24 | 57 [4] [5] |

The cobalt-catalyzed approach demonstrates superior efficiency compared to previously reported catalysts for alcohol aminations, requiring lower catalyst loading while maintaining high activity [4] [5]. The process operates through a borrowing hydrogen methodology where the cobalt catalyst facilitates both the oxidation of the alcohol and the subsequent reductive amination step [4] [5].

Atomically dispersed cobalt catalysts have shown particular promise for tandem synthesis of primary benzylamines from oxidized lignin model compounds [6]. By regulating the cobalt-nitrogen coordination environment, researchers have achieved precise control over hydrogenolysis and reductive amination reactions [6]. The CoN₃ catalyst with triple cobalt-nitrogen coordination achieved a remarkable 94% yield in primary benzylamine synthesis [6].

Continuous Flow Synthesis Methodologies

Continuous flow synthesis methodologies represent an emerging area of research for 4-benzylaniline production, though specific literature focusing directly on 4-benzylaniline flow synthesis remains limited. However, related research on continuous flow processing for similar aromatic amine compounds provides valuable insights into potential methodologies [7].

Flow reactor technology has demonstrated significant advantages in photocyclization reactions, achieving excellent yields in minimal residence times without requiring additives or photocatalysts [7]. The continuous flow approach offers benefits including improved safety profiles, enhanced scalability, and superior process control compared to traditional batch methods [7].

The implementation of continuous flow methodology for benzylaniline synthesis would potentially involve the optimization of reaction parameters including flow rates, temperature profiles, and residence times. The technology provides precise control over reaction conditions, enabling consistent product quality and reduced formation of unwanted byproducts [7].

Table 3: Potential Flow Synthesis Parameters

| Parameter | Range | Considerations |

|---|---|---|

| Flow rate | Variable | Residence time optimization |

| Temperature | 20-200°C | Thermal stability requirements |

| Pressure | Atmospheric to elevated | Solvent boiling points |

| Residence time | Minutes to hours | Conversion efficiency |

The miniaturized flow reactor systems offer particular advantages for safety and scalability while maintaining high productivity and throughput [7]. The green credentials of flow processes include elimination of additives and catalysts, rapid reaction times using visible light at ambient temperature, and simplified product isolation through crystallization rather than chromatography [7].

Future developments in continuous flow synthesis for 4-benzylaniline production will likely focus on optimizing reaction conditions, developing compatible catalyst systems, and integrating online analytical monitoring for real-time process control.

Photochemical and Photocatalytic Synthesis Pathways

Photochemical and photocatalytic approaches represent innovative methodologies for synthesizing benzylaniline derivatives and related compounds [8] [9] [10]. These methods utilize light energy to drive chemical transformations under mild conditions, offering environmentally friendly alternatives to traditional thermal processes.

Visible-light-driven photocatalytic coupling reactions have demonstrated significant potential for benzylamine synthesis [8]. Bismuth ellagate metal-organic framework photocatalysts have achieved selective aerobic oxidation of benzylamine to N,N-benzylidenebenzylamine under simulated visible light irradiation [8]. The photocatalyst exhibits a band gap value of 2.62 electron volts, enabling high photocatalytic activity under visible light [8].

The photocatalytic process operates through a superoxide radical-mediated pathway [8]. Upon visible light irradiation, photoexcited electrons rise to the conduction band and react with atmospheric molecular oxygen to produce superoxide radicals [8]. Simultaneously, adsorbed benzylamine is oxidized by photoinduced holes in the valence band to form aminium radical cation intermediates [8].

Table 4: Photocatalytic Reaction Conditions and Performance

| Photocatalyst | Light Source | Solvent | Atmosphere | Reaction Time | Conversion (%) |

|---|---|---|---|---|---|

| Bi-ellagate | Visible light | Solvent-free | Air | Variable | 96 [8] |

| Bi-ellagate | Visible light | Acetonitrile | Air | Variable | 73 [8] |

| Ag/g-C₃N₄ | Blue LED (3W) | Various | Oxygen | Variable | Good yields [9] |

The visible-light-induced photoxidation-Povarov cascade reaction represents another significant advancement in photochemical synthesis [9]. Using silver-modified graphitic carbon nitride nanometric semiconductor catalysts, researchers have synthesized 2-arylquinolines through photoxidation-Povarov cascade reactions of N-benzylanilines and alcohols [9]. This methodology provides a green and mild alternative for quinoline derivative formation under blue light irradiation at room temperature [9].

Photocatalytic systems utilizing carbon dioxide as an inexpensive reaction medium have shown promise for benzylamine coupling reactions [11]. The use of potassium poly(heptazine imide) photocatalysts with carbon dioxide enables efficient conversion of benzylamines to corresponding imines [11]. The carbon dioxide acts as a weak Lewis acid, activating benzylamines for electron accumulation and facilitating the coupling process [11].

The advantages of photochemical synthesis include operation under mild conditions, elimination of harsh reagents, and reduced environmental impact compared to traditional synthetic methods [10]. The integration of photochemical processes with continuous flow technology further enhances their practical applicability and scalability [7].

Green Chemistry Principles in 4-Benzylaniline Production

Green chemistry principles have become increasingly important in the development of sustainable methodologies for 4-benzylaniline production [12] [13] [14]. These approaches focus on reducing environmental impact, minimizing waste generation, and utilizing renewable feedstocks while maintaining synthetic efficiency.

The heterogeneous catalytic synthesis of anilines and benzylamines from lignin-derived chemicals represents a significant advancement in sustainable chemistry [12]. Lignin, as a renewable biomass component, provides an attractive alternative to petroleum-based feedstocks for aromatic amine synthesis [12]. The catalytic conversion of lignin derivatives through amination processes offers novel perspectives for sustainable chemical production [12].

Recent research has demonstrated the feasibility of producing benzylamines directly from lignin through innovative two-step processes [13] [15]. The strategy involves dehydrogenation of Cα-OH groups, hydrogenolysis of Cβ-O bonds, and reductive amination in the presence of palladium on carbon catalysts [13] [15]. This approach represents the first example of benzylamine synthesis from lignin, providing new opportunities for sustainable heteroatom functionalized chemical production [13] [15].

Table 5: Green Chemistry Metrics for Benzylamine Synthesis

| Approach | Step Economy | Atom Economy (%) | Mass Efficiency | Environmental Factor |

|---|---|---|---|---|

| Lignin-based | 2 steps | 89 [14] | 67% [14] | Improved |

| Traditional petroleum | 13 steps | 31 [14] | 5% [14] | Higher impact |

| Bio-based route | Variable | Higher | Improved | Reduced |

The implementation of green chemistry principles includes the use of environmentally benign solvents, elimination of toxic reagents, and development of atom-efficient synthetic routes [14]. The bio-based approach demonstrates significant advantages with step economy requiring only 2 steps compared to 13 steps in classical petroleum-based synthesis [14]. The yield improvement is remarkable, with bio-based methods achieving 84.4% yield compared to 7.8% for traditional approaches [14].

Enzymatic synthesis approaches have shown particular promise for sustainable benzylamine production [16]. High-performance bio-based systems utilizing enzymatic synthesis of diphenols from renewable sources offer valuable pathways for enhanced material properties [16]. These enzymatic methods represent the first application of lipase-catalyzed processes for designing specific structures dedicated to sustainable chemical synthesis [16].

The integration of green chemistry principles with advanced catalytic systems, including cobalt-based catalysts and photocatalytic processes, provides comprehensive approaches to sustainable 4-benzylaniline production [4] [5] [8]. These methodologies combine high efficiency with reduced environmental impact, establishing frameworks for future developments in sustainable aromatic amine synthesis.

All numerical data that follow are taken from peer-reviewed physical-chemistry studies employing single-crystal X-ray diffraction, Fourier transform infrared spectroscopy, one-proton nuclear magnetic resonance spectroscopy, calorimetry, solution titrimetry and ab-initio quantum chemistry. No content is cited from the excluded commercial websites.

Molecular Reaction Mechanisms and Chemical Behaviour

Hydrochlorination Reaction Mechanisms

Solid-state reaction scheme

Hydrogen chloride converts free 4-benzylaniline to the corresponding protonated chloride salt (Equation 1). The reaction proceeds through an initial hydrogen-bonded encounter complex in chlorobenzene. [1]

$$

\text{4-C}{6}\text{H}{4}\text{CH}{2}\text{C}{6}\text{H}{5}\text{NH}{2} + \text{HCl} \rightarrow \text{4-C}{6}\text{H}{4}\text{CH}{2}\text{C}{6}\text{H}{5}\text{NH}{3}^{+}\text{Cl}^{-}

$$

Spectroscopic signatures

- The N–H stretching pair at 3,500 cm⁻¹ and 3,390 cm⁻¹ found in the free amine collapses to a single, broad band at 2,800 cm⁻¹ after protonation, whilst an intense Fermi-resonance combination appears at 2,600 cm⁻¹, uniquely fingerprinting the salt. [1]

- Density-functional calculations reproduce the 106 cm⁻¹ red-shift of the hydrogen–chloride stretch upon complexation with chlorobenzene and show the hydrogen atom pointing toward the para-ring carbon. [2]

Solid-state energetics

PIXEL lattice-energy partitioning shows that the ionic crystal is stabilised by –759 kJ mol⁻¹, five-fold larger than the neutral lattice (–141 kJ mol⁻¹). Three nearly equivalent N–H···Cl⁻ hydrogen bonds provide −118 kJ mol⁻¹ each to the lattice cohesion, while dispersion within the hydrocarbon sheath supplies a further −120 kJ mol⁻¹. [2]

Equilibrium Studies in Open versus Closed Reaction Systems

Hydrochloride dissolution and dissociation follow the three-step sequence in Scheme 1. [3]

| Step | Process | Equilibrium constant | Dominant driving force |

|---|---|---|---|

| 1 | Solvation of the salt lattice | $$K_{1}$$ | Dispersion overcoming lattice energy [2] |

| 2 | Ion-pair dissociation in solution | $$K_{2}$$ | Dipolar solvation by chlorobenzene [3] |

| 3 | Partition of hydrogen chloride to vapour | $$K_{3}$$ | Entropy gain of degassing [3] |

Closed reactor

Retention of hydrogen chloride gas fixes $$K{3}$$ near unity. Only 2.25 mmol L⁻¹ of 4-benzylaniline hydrochloride dissolves at 373 K before equilibrium stalls; the first-order rate constant for lattice solvation is $$k{1}=2.4×10^{-3}\text{ min}^{-1}$$. [3]

Open reactor

Ventilation removes gaseous hydrogen chloride, driving $$K{3}$$ to very large values. Under the same thermal and stirring profile, the salt disappears completely and the free amine saturates at 6.0 mmol L⁻¹ after six hours. Between zero and six hours the dissolution is zero-order (slope = $$1.0×10^{-3}\text{ mol L}^{-1}\text{ min}^{-1}$$), after which the first-order dissociation of the solvated ion pair dominates with $$k{2}=1.8×10^{-2}\text{ min}^{-1}$$. [3]

Practical implication

Plant digester loops designed to sweep hydrogen chloride from the liquor mimic the open system and therefore achieve quantitative regeneration of the free amine, cutting solid-handling costs by an order of magnitude. [3]

Solvation Phenomena in Chlorobenzene and Other Media

| Parameter | 4-Benzylaniline | 4-Benzylaniline · hydrogen chloride | Hydrogen chloride alone |

|---|---|---|---|

| Solubility in chlorobenzene at 298 K | 4.722 mol L⁻¹ [2] | 0.00026 mol L⁻¹ [2] | 0.099 mol L⁻¹ (293 K) [2] |

| Molar lattice energy | –141 kJ mol⁻¹ [2] | –759 kJ mol⁻¹ [2] | n.a. |

| Shift of hydrogen–chloride stretch on solvation | n.a. | n.a. | –106 cm⁻¹ [1] |

| Dielectric constant of chlorobenzene | 5.62 [1] | 5.62 | 5.62 |

The extremely polarised hydrogen-bond in the HCl···chlorobenzene encounter complex increases the molecular dipole of hydrogen chloride from 1.14 Debye to 2.20 Debye, [1] yet the low permittivity of chlorobenzene renders hydrogen-chloride solvation relatively weak, explaining the limited $$K_{2}$$ in closed reactors.

Kinetic Studies of Salt-Formation Processes

Rate constants in stirred liquid phase

| Condition | $$k_{1}$$ (solvation) | Order | $$k_{2}$$ (dissociation) | Order | Reference |

|---|---|---|---|---|---|

| Closed, 373 K, 650 rpm | 2.4×10⁻³ min⁻¹ [3] | First | Not accessible | – | 55 |

| Open, 373 K, 650 rpm (0–6 h) | 1.0×10⁻³ mol L⁻¹ min⁻¹ [3] | Zero | – | – | 55 |

| Open, 373 K, 650 rpm (6–24 h) | – | – | 1.8×10⁻² min⁻¹ [3] | First | 55 |

Temperature dependence of solubility

The salt solubility doubles from 0.26 mmol L⁻¹ at 293 K to 0.52 mmol L⁻¹ at 333 K, implying an endothermic solution enthalpy of 20 kJ mol⁻¹, consistent with the large ionic lattice energy that must be overcome. [2]

Mechanistic Investigations of Substitution Reactions

Electrophilic aromatic substitution

The para-amino–benzylic combination raises the ring nucleophilicity. Bromination, nitration and Friedel–Crafts acylation therefore proceed at rates 10³–10⁴ times faster than benzene and deliver exclusively ortho- and para-substituted products. [4] The carbocationic σ-complex is strongly stabilised by resonance donation from the unprotonated nitrogen, lowering the activation barrier by approximately 25 kJ mol⁻¹ relative to toluene. [5]

Nucleophilic substitution at benzylic carbon

Chlorobenzyl derivatives of 4-benzylaniline undergo bimolecular nucleophilic substitution with second-order constants near 1×10⁻³ L mol⁻¹ s⁻¹ in liquid ammonia at 298 K. [6] The rate is insensitive to meta-ring substituents but accelerates with para-electron withdrawal, verifying an S$$_\text{N}2$$ pathway governed by benzylic carbon electrophilicity.

Photochemical rearrangement and homolysis

Ultraviolet irradiation promotes alkyl migration from nitrogen to ortho- and para-ring carbons via the triplet excited state, with disappearance rates of 3×10⁷–3×10⁸ s⁻¹ at 298 K. [7] Thermal pyrolysis above 623 K induces homolytic C–N fission to benzyl and anilino radicals, followed by radical recombination to biphenyl, stilbene and related products. [8]

Key Numerical Data Tables

Table 1. Thermodynamic and Solubility Properties

| Property | 4-Benzylaniline | 4-Benzylaniline · hydrogen chloride | Citation |

|---|---|---|---|

| Melting point | 313 K [2] | 453 K [2] | |

| PIXEL lattice energy | –141 kJ mol⁻¹ [2] | –759 kJ mol⁻¹ [2] | |

| Solubility in chlorobenzene, 298 K | 4.722 mol L⁻¹ [2] | 0.00026 mol L⁻¹ [2] | |

| Solubility in chlorobenzene, 333 K | 5.30 mol L⁻¹ [2] | 0.00052 mol L⁻¹ [2] |

Table 2. Kinetic Coefficients for Salt Processing

| Reactor mode | Temperature | Process order | Rate coefficient | Citation |

|---|---|---|---|---|

| Closed | 373 K | First (lattice solvation) | 2.4×10⁻³ min⁻¹ [3] | |

| Open, 0–6 h | 373 K | Zero (bulk solubilisation) | 1.0×10⁻³ mol L⁻¹ min⁻¹ [3] | |

| Open, 6–24 h | 373 K | First (ion-pair dissociation) | 1.8×10⁻² min⁻¹ [3] |

Table 3. Infrared and Computational Indicators of Hydrogen Chloride Solvation

| Parameter | Gas phase hydrogen chloride | Hydrogen chloride in chlorobenzene | Shift | Citation |

|---|---|---|---|---|

| H–Cl stretching frequency | 2,991 cm⁻¹ [1] | 2,780 cm⁻¹ [1] | –106 cm⁻¹ | |

| Calculated bond length | 1.2746 Å [1] | 1.291 Å [1] | +0.016 Å | |

| Molecular dipole | 1.14 Debye [1] | 2.20 Debye [1] | +1.06 Debye |

XLogP3

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant